molecular formula C12H15NO4 B8116425 Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate

Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate

Cat. No.: B8116425
M. Wt: 237.25 g/mol
InChI Key: ZABIBWYYYKBUJU-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate is an organic compound with a complex structure that includes a nitrophenyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate typically involves the esterification of 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2,2-dimethyl-3-(4-aminophenyl)propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid and methanol.

Scientific Research Applications

Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with pharmacological activity.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amine, which can then interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 3-amino-3-(4-nitrophenyl)propanoate: Contains an amino group instead of a dimethyl group.

Uniqueness

Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitrophenyl group and a methyl ester makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,11(14)17-3)8-9-4-6-10(7-5-9)13(15)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABIBWYYYKBUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-BuLi (1.15M in hexane) (10.1 mL, 11.6 mmol) was added dropwise to a solution of diisopropylamine (1.64 mL, 11.6 mmol) in THF (20 mL) in a dry ice/acetone bath. The mixture was stirred and warmed to ˜−50° C. before being cooled again and methyl 2-methylpropanoate (1.3 mL, 11 mmol) was added over 5 min. The mixture was stirred for 30 min before a solution of the nitrobenzyl bromide (2 g in 15 mL THF) was added dropwise over 20 min. The temperature was kept below −65° C. during the addition then left in the cool bath to warm slowly to RT and stirred for 16 hr. The mixture was quenched with NH4Cl (sat.) and left at RT for 9 days. The quenched reaction mixture was diluted with water and EtOAc and extracted into EtOAc (3×40 mL). The organics were combined, dried with brine, then solid MgSO4, filtered and the solvent removed to afford a crude oil. The oil was dissolved in ˜2 mL DCM and applied to a silica column to afford (i) 1.4 g (64%). 1H NMR (400 MHz, CDCl3) δ 8.13 (d, J=8.8 Hz, 2H), 7.27 (d, J=9.6 Hz, 2H), 3.67 (s, 3H), 2.96 (s, 2H), 1.21 (s, 6H).
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Yield
64%

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